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Compound of Interest

Compound Name: (R)-3-amino-3-phenylpropan-1-ol

Cat. No.: B112089

An In-Depth Technical Guide to the Structural Properties of (R)-3-amino-3-phenylpropan-1-ol

Abstract

(R)-3-amino-3-phenylpropan-1-ol is a chiral amino alcohol of significant interest in medicinal
chemistry and pharmaceutical development. Its strategic value lies in its well-defined three-
dimensional structure, which serves as a versatile chiral building block for the asymmetric
synthesis of complex, biologically active molecules. This guide provides a comprehensive
examination of the core structural properties of (R)-3-amino-3-phenylpropan-1-ol, intended
for researchers, scientists, and professionals in drug development. We will dissect its
fundamental molecular identity, delve into the critical nature of its stereochemistry, and detall
the analytical techniques employed for its characterization. Furthermore, this document
explores its solid-state properties, including intermolecular interactions, and contextualizes its
structural significance through its role in the synthesis of notable pharmaceutical agents.

Fundamental Molecular Identity

The precise identification of a molecule is the bedrock of all further scientific investigation.
(R)-3-amino-3-phenylpropan-1-ol is defined by a unique combination of a phenyl ring, a
primary amine, and a primary alcohol, all arranged around a three-carbon backbone with a
single stereocenter.

Nomenclature and Chemical Identifiers
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For unambiguous communication and data retrieval, a standardized set of identifiers is crucial.
The key identifiers for this compound are summarized below.

Property Value Source(s)

(3R)-3-amino-3-phenylpropan-

IUPAC Name [1]
1-ol

CAS Number 170564-98-4 [11[2]

Molecular Formula C9H13NO [11[2]

Molecular Weight 151.21 g/mol [1]
C1=CC=C(C=C1)--INVALID-

SMILES [1]
LINK--N
SEQXIQNPMQTBGN-

InChliKey oxXIQ N [1]

SECBINFHSA-N

(R)-1-Phenyl-3-propanolamine,
Synonyms ) [1]
(R)-3-phenyl-beta-alaninol

Core Structural Features

The molecule's functionality is dictated by the spatial arrangement of its constituent parts. The
diagram below highlights the key functional groups and structural motifs that define its chemical
behavior and utility in synthesis.
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Caption: Key structural and functional components of (R)-3-amino-3-phenylpropan-1-ol.

Stereochemistry: The Defining Characteristic

The most critical structural aspect of this molecule is its chirality. The presence of a single,
defined stereocenter is the primary reason for its utility in the pharmaceutical industry, where
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stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

The (R)-Configuration at the C3 Chiral Center

The designation "(R)" refers to the absolute configuration at the third carbon atom (C3), the
chiral center bonded to the phenyl group, the amino group, a hydrogen atom, and the ethyl
alcohol moiety. This assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

» Assign Priorities: The four groups attached to the chiral center are ranked by atomic number.

[e]

Priority 1: -NH2 (Nitrogen, Z=7)

o

Priority 2: -C6H5 (Carbon of the phenyl ring)

[¢]

Priority 3: -CH2CH20OH (Carbon of the ethyl group)

[e]

Priority 4: -H (Hydrogen, Z=1)

o Orient the Molecule: The molecule is oriented in space so that the lowest-priority group
(Hydrogen) points away from the observer.

o Determine Direction: The path from priority 1 to 2 to 3 is traced. For this molecule, the path
proceeds in a clockwise direction, hence the "(R)" (from the Latin rectus for right)
designation.

This specific spatial arrangement is fundamental, as it allows the molecule to act as a chiral
template or be incorporated into a larger molecule to control the stereochemical outcome of
subsequent synthetic steps.[3]

Significance of Enantiopurity in Drug Development

The development of single-enantiomer drugs is a cornerstone of modern pharmacology. Using
an enantiomerically pure starting material like (R)-3-amino-3-phenylpropan-1-ol is a highly
efficient "chiral pool” strategy.[3] It circumvents the need for costly and often inefficient chiral
resolution steps later in a synthetic pathway. For instance, structurally related chiral amino
alcohols are critical precursors in the synthesis of drugs like (R)-Atomoxetine, a selective
norepinephrine reuptake inhibitor, where the (S)-enantiomer is less active.[4] This underscores
the necessity of starting with materials of high enantiomeric purity.
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Spectroscopic and Analytical Characterization

Confirming the structure and purity of (R)-3-amino-3-phenylpropan-1-ol requires a suite of
analytical techniques. Each method provides a unique piece of the structural puzzle, and
together they form a self-validating system for identity and quality assessment.
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Caption: A typical workflow for the comprehensive structural characterization of the title
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic
molecule.

e 1H NMR Analysis: The proton NMR spectrum provides information on the number of different
types of protons, their chemical environment, and their proximity to one another. A patent for
a related synthesis provides characteristic proton NMR data in CDCI3.[5]
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Predicted Chemical

. Multiplicity Integration Assignment
Shift (6, ppm)
] Aromatic protons
7.15-7.40 Multiplet (m) 5H
(C6H5)
) Methine proton (-
~3.86 Triplet (t) 1H
CH(NH2)(Ph))
] Methylene protons (-
~3.65 Multiplet (m) 2H
CH2CH20H)
) Methylene protons (-
~2.00 Multiplet (m) 2H
CHCH2CH20H)
Amine (-NH2) and
Variable (Broad) Singlet (br s) 3H Hydroxyl (-OH)

protons

e 13C NMR Analysis: This technique reveals the number of unique carbon environments. One
would expect to see signals for the six aromatic carbons (four unique signals due to
symmetry), the chiral C3 carbon, and the two aliphatic carbons of the propanol chain.

Protocol: Sample Preparation and Data Acquisition for NMR Spectroscopy

» Sample Preparation: Accurately weigh 5-10 mg of (R)-3-amino-3-phenylpropan-1-ol and
dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCI3, DMSO-d6, or D20) in a standard
5 mm NMR tube. Ensure the sample is fully dissolved.

 Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument
to ensure a homogeneous magnetic field.

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. This experiment requires
more scans and a longer relaxation delay (e.g., 2-5 seconds) due to the lower natural
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abundance and smaller gyromagnetic ratio of the 13C nucleus.

o Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDSs).
Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using
the residual solvent peak as an internal standard (e.g., CHCI3 at 7.26 ppm for *H).

» Validation: Compare the obtained spectra with literature data or predicted spectra to confirm
the molecular structure.[5][6]

Chiral High-Performance Liquid Chromatography
(HPLC)

While NMR confirms the chemical structure, it cannot distinguish between enantiomers. Chiral
HPLC is the gold standard for determining the enantiomeric excess (ee), a measure of the

sample's optical purity.
Protocol: General Method for Chiral HPLC Analysis

o Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based
columns (e.g., those derivatized with cellulose or amylose) are often effective for separating
amino alcohols.

» Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-
polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A
small amount of an amine additive (e.g., diethylamine) is often required to reduce peak
tailing for basic analytes.

o Sample Preparation: Prepare a dilute solution of the sample (~0.5-1.0 mg/mL) in the mobile
phase. Filter the solution through a 0.45 pm syringe filter.

e Analysis: Inject the sample onto the equilibrated HPLC system. Monitor the elution profile
using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

 Validation: To confirm peak identity, first inject a sample of the racemic mixture to determine
the retention times of both the (R) and (S) enantiomers. Then, inject the sample of interest.
The enantiomeric excess is calculated from the integrated peak areas of the two
enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
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Solid-State Structure and Intermolecular

Interactions
Crystalline Properties

(R)-3-amino-3-phenylpropan-1-ol is typically a white to off-white crystalline solid at room
temperature, sometimes appearing as needles.[3][7] Its melting point is reported in the range of
70-77 °C.[7] These physical properties are governed by the way the individual molecules pack
together in the crystal lattice.

Hydrogen Bonding Networks

The key to understanding the solid-state structure is the presence of both hydrogen bond
donors (-OH and -NH2) and acceptors (the lone pairs on the oxygen and nitrogen atoms).
While a specific crystal structure for the title compound is not readily available, analysis of the
closely related molecule 3-methylamino-3-phenylpropan-1-ol provides a robust model for the
expected interactions.[8][9]

In the solid state, molecules are connected by a network of intermolecular hydrogen bonds.
Specifically, classical O-H---N and N-H:--O bonds link adjacent molecules.[8][9] These
interactions are not random; they form well-defined motifs, such as chains or rings, that extend
into a three-dimensional supramolecular network. This extensive hydrogen bonding is
responsible for the compound's solid nature and its relatively high melting point compared to
non-polar analogues of similar molecular weight.

Synthesis and Application Context

The structural properties of (R)-3-amino-3-phenylpropan-1-ol are not merely of academic
interest; they are directly responsible for its role as a high-value intermediate in pharmaceutical
manufacturing.

» Role as a Chiral Building Block: The compound is a classic example of a chiral building
block, where its pre-existing, well-defined stereocenter is used to introduce chirality into a
target molecule.[3]

o Synthetic Access: Enantiomerically pure (R)-3-amino-3-phenylpropan-1-ol is typically
accessed through the resolution of a racemic mixture. Effective methods include:
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o Classical Resolution: Using a chiral resolving agent, such as an enantiopure acid (e.g.,
tolylsulfonyl-L-proline), to form diastereomeric salts that can be separated by fractional
crystallization.[3][5]

o Enzymatic Kinetic Resolution: Utilizing enzymes like lipases that selectively acylate one
enantiomer (typically the (S)-enantiomer), allowing the unreacted (R)-enantiomer to be
isolated with high optical purity.[3]

» Relevance in Pharmaceutical Synthesis: This molecule and its close derivatives are key
intermediates in the synthesis of several drugs. It has been cited as an intermediate in the
synthesis of Dapoxetine and the anti-HIV drug Maraviroc.[10]

Conclusion

(R)-3-amino-3-phenylpropan-1-ol is a molecule whose value is defined by its precise three-
dimensional structure. Its identity is confirmed through a combination of spectroscopic
techniques, with NMR elucidating the atomic connectivity and chiral HPLC verifying its critical
enantiopurity. The presence of a phenyl ring, a primary amine, and a primary alcohol group on
a chiral scaffold enables a rich network of intermolecular hydrogen bonds in the solid state and
provides the functional handles necessary for its role in asymmetric synthesis. As the
pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the
demand for well-characterized, enantiopure building blocks like (R)-3-amino-3-phenylpropan-
1-ol will remain robust.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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